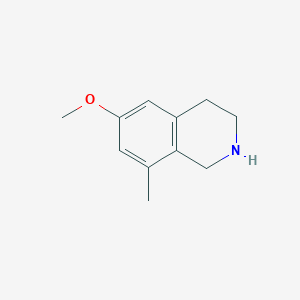
6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The presence of methoxy and methyl groups on the isoquinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. For example, the reaction of 3-methoxyphenethylamine with formaldehyde under acidic conditions can yield the desired tetrahydroisoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagent used.
科学研究应用
6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive alkaloids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological processes. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .
相似化合物的比较
Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl-
- 1-(3′-Bromo-4′-methoxybenzyl)-6-methoxy-7-hydroxy-N-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and methyl groups on the isoquinoline ring. This structural feature imparts distinct chemical properties, such as altered reactivity and potential biological activity, distinguishing it from other tetrahydroisoquinoline derivatives .
生物活性
6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Neuroprotective Effects : THIQ derivatives have shown promise in neuroprotection against oxidative stress and neurodegenerative diseases. Studies suggest that this compound may modulate neuroinflammatory pathways and enhance neuronal survival under stress conditions .
- Anti-inflammatory Activity : The compound has been implicated in anti-inflammatory responses. It appears to inhibit pro-inflammatory cytokines and may play a role in reducing inflammation-related damage in various tissues .
- Antioxidant Properties : Similar to other THIQs, this compound demonstrates the ability to scavenge free radicals and reduce oxidative stress markers .
The biological activity of this compound can be attributed to several mechanisms:
- P-Glycoprotein Inhibition : Recent studies have shown that certain THIQ derivatives act as inhibitors of P-glycoprotein (P-gp), which is crucial in drug absorption and resistance mechanisms in cancer cells. This inhibition can enhance the efficacy of co-administered chemotherapeutic agents .
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter systems such as dopamine and serotonin pathways, potentially offering therapeutic benefits in mood disorders and neurodegenerative conditions .
- Antiviral Activity : Some studies have explored the antiviral potential of THIQ derivatives against various viral strains. The specific activity of this compound in this context remains to be fully elucidated but suggests a promising area for future research .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotection : A study demonstrated that THIQ derivatives could protect dopaminergic neurons from apoptosis induced by oxidative stress. The results indicated significant reductions in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures treated with the compound .
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory effects highlighted that this compound significantly reduced levels of interleukin-1β and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest its potential utility in treating inflammatory diseases .
Data Table: Comparative Biological Activities of THIQ Derivatives
| Compound Name | Neuroprotective Activity | Anti-inflammatory Activity | P-glycoprotein Inhibition | Antioxidant Activity |
|---|---|---|---|---|
| 6-Methoxy-8-methyl-THIQ | Moderate | High | Yes | High |
| 6-Methoxy-1,2,3,4-Tetrahydroisoquinoline | Low | Moderate | No | Moderate |
| 7-Hydroxy-Tetrahydroisoquinoline | High | High | Yes | High |
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
6-methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-5-10(13-2)6-9-3-4-12-7-11(8)9/h5-6,12H,3-4,7H2,1-2H3 |
InChI 键 |
RCPWVBCNIPNBGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1CNCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















